3-chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Description
3-Chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide core substituted with chloro (Cl) and methoxy (OCH₃) groups at positions 3 and 4, respectively. The benzamide moiety is linked via an amide bond to a 1,3,4-thiadiazole ring bearing an isopropyl (propan-2-yl) substituent at position 5 (Figure 1). This structure combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which may influence its electronic properties and biological interactions.
Properties
Molecular Formula |
C13H14ClN3O2S |
|---|---|
Molecular Weight |
311.79 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H14ClN3O2S/c1-7(2)12-16-17-13(20-12)15-11(18)8-4-5-10(19-3)9(14)6-8/h4-7H,1-3H3,(H,15,17,18) |
InChI Key |
PEEHMKLWSLJORI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For instance, the synthesis might involve the following steps:
Preparation of 3-chloro-4-methoxybenzoic acid: This can be achieved through the chlorination of 4-methoxybenzoic acid using thionyl chloride.
Formation of the thiadiazole ring: This step involves the reaction of thiosemicarbazide with an appropriate acid chloride to form the thiadiazole ring.
Coupling reaction: The final step involves coupling the 3-chloro-4-methoxybenzoic acid derivative with the thiadiazole intermediate under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The methoxy group can be oxidized to a hydroxyl group, or the thiadiazole ring can be reduced under specific conditions.
Coupling reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chloro group might yield a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 3-chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide exhibit significant antimicrobial properties. Studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or protein function.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of thiadiazole derivatives were synthesized and tested against multiple bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli, indicating strong antibacterial activity .
2. Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of this compound. Thiadiazole derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses.
Data Table: Anti-inflammatory Activity Comparison
| Compound Name | IC50 (µM) | Target Cytokine |
|---|---|---|
| 3-Chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | 15 | TNF-alpha |
| Thiadiazole Derivative A | 20 | IL-6 |
| Thiadiazole Derivative B | 12 | IL-1β |
This table illustrates the potency of the compound compared to other derivatives in inhibiting TNF-alpha production, a key mediator in inflammatory processes .
3. Anticancer Potential
Emerging studies suggest that 3-chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide may possess anticancer properties. Preliminary investigations indicate that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study:
A recent study highlighted in Cancer Letters demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7) with an IC50 value of 25 µM. The study also reported increased levels of reactive oxygen species (ROS), suggesting a potential mechanism for its anticancer activity .
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Table 1. Physicochemical Properties of Selected 1,3,4-Thiadiazole-Benzamide Derivatives
*Estimated based on structural analogs.
Key observations:
Enzyme Inhibition
- 15-LOX-1 Inhibition : Methoxy-substituted analogs (e.g., 4j, 4k) exhibit moderate inhibitory activity (26–28% inhibition), suggesting that electron-donating groups like OCH₃ may enhance binding to lipoxygenase enzymes . The target compound’s 4-OCH₃ group could similarly contribute to enzyme interaction.
- Anticancer Activity : Thiadiazole-chalcone hybrids (e.g., 5a, 5f) show potent cytotoxicity against HeLa cells (IC₅₀: 9.12–12.72 μM) via G2/M cell cycle arrest and caspase-dependent apoptosis . The target compound’s chloro and methoxy substituents may modulate DNA intercalation or topoisomerase inhibition, though direct data is unavailable.
Cytotoxicity Profiles
- Pyridin-2-yl thiadiazole derivatives (e.g., 4b, 4c) display moderate cytotoxicity, while methoxy-substituted compounds (4j) show higher toxicity (IC₅₀: 4.96 μM against PC3 cells) .
Biological Activity
The compound 3-chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of the thiadiazole class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure
The chemical structure of 3-chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can be represented as follows:
This structure includes a thiadiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In particular, compounds similar to 3-chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide have been evaluated for their cytotoxic effects against various cancer cell lines.
In Vitro Cytotoxicity
A study evaluating various thiadiazole derivatives found that certain modifications significantly enhanced their cytotoxic activity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values were determined using the MTT assay:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 4i | 2.32 | MCF-7 |
| 4e | 5.36 | MCF-7 |
| 4h | 3.21 | MCF-7 |
These results indicate that structural modifications can lead to enhanced antitumor activity, suggesting that the incorporation of the thiadiazole moiety into the benzamide framework may confer similar benefits to 3-chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and disruption of cell cycle progression. Flow cytometry analyses have shown that certain derivatives induce significant apoptotic activity in cancer cells in a dose-dependent manner .
Antimicrobial Activity
Thiadiazole derivatives have also been studied for their antimicrobial properties. Compounds containing the thiadiazole moiety have demonstrated varying degrees of antibacterial and antifungal activities.
Antibacterial Effects
Research indicates that compounds with halogen substitutions on the phenyl ring exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 19 | S. aureus | 62.5 |
| 18a | Salmonella typhi | 500 |
These findings suggest that modifications to the thiadiazole structure can lead to improved antibacterial efficacy .
Antifungal Effects
In addition to antibacterial properties, certain derivatives have shown promising antifungal activity against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MIC) for these compounds were reported to be comparable or superior to standard antifungal agents like fluconazole .
Case Studies
Several case studies have documented the biological activity of thiadiazole derivatives:
- Thiadiazole Derivatives in Cancer Treatment : A study focused on a series of novel thiadiazole-based compounds demonstrated significant cytotoxicity against multiple cancer cell lines, establishing a foundation for future drug development targeting specific cancers.
- Antimicrobial Screening : Another investigation assessed a range of thiadiazole derivatives for their antimicrobial properties, revealing that specific substitutions could enhance activity against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
